molecular formula C18H18N4O2 B611130 Takinib CAS No. 1111556-37-6

Takinib

Cat. No.: B611130
CAS No.: 1111556-37-6
M. Wt: 322.4 g/mol
InChI Key: UOZVVPXKJGOFIG-UHFFFAOYSA-N
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Description

Takinib is a potent and selective inhibitor of transforming growth factor beta-activated kinase 1 (TAK1). TAK1 is a crucial mediator in various cellular processes, including inflammation, apoptosis, and immune responses. This compound has garnered significant attention due to its potential therapeutic applications in treating cancer and autoimmune diseases by modulating tumor necrosis factor alpha (TNF-α) signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Takinib involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound requires scaling up the synthetic routes while maintaining stringent quality control measures. This involves optimizing reaction conditions, purification processes, and ensuring compliance with regulatory standards. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is essential for monitoring the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Takinib primarily undergoes substitution reactions, where specific functional groups are introduced or modified to enhance its biological activity. It can also participate in oxidation and reduction reactions under certain conditions .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include organic solvents like dimethyl sulfoxide (DMSO), catalysts such as palladium on carbon (Pd/C), and oxidizing agents like hydrogen peroxide (H₂O₂). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed: The major products formed from these reactions are various derivatives of this compound, each with unique properties and potential therapeutic applications. These derivatives are often tested for their efficacy in inhibiting TAK1 and modulating TNF-α signaling pathways .

Comparison with Similar Compounds

Takinib’s unique properties and potent inhibitory activity make it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

3-N-(1-propylbenzimidazol-2-yl)benzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-2-10-22-15-9-4-3-8-14(15)20-18(22)21-17(24)13-7-5-6-12(11-13)16(19)23/h3-9,11H,2,10H2,1H3,(H2,19,23)(H,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZVVPXKJGOFIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1NC(=O)C3=CC=CC(=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111556-37-6
Record name Takinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1111556376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TAKINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z56NTB3YHJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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